molecular formula C14H11F3O B1596800 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 773872-63-2

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B1596800
CAS No.: 773872-63-2
M. Wt: 252.23 g/mol
InChI Key: BVPHVFJGWWPIEY-UHFFFAOYSA-N
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Description

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol: is a chemical compound characterized by a biphenyl core structure with a trifluoromethyl group attached to the 3' position and a hydroxymethyl group at the 4' position

Mechanism of Action

Target of Action

It is known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals

Mode of Action

It is known that reactions at the benzylic position are very important for synthesis problems . The trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This could suggest that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that soil bacteria have been shown to degrade pesticides containing trifluoromethyl-substituted aromatic groups . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with similar biochemical pathways.

Pharmacokinetics

It is known that drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect

Result of Action

It is known that trifluoromethylated phenyl groups are present in a large number of drugs . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may have similar molecular and cellular effects.

Action Environment

It is known that the trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . This suggests that environmental factors may play a role in the action of (3’-Trifluoromethyl-biphenyl-4-yl)-methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol typically involves the following steps:

  • Biphenyl Derivative Synthesis: : The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with an appropriate halide in the presence of a palladium catalyst.

  • Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under suitable reaction conditions.

  • Hydroxymethylation: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or other oxidized products.

  • Reduction: : Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can replace the hydroxymethyl group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Common reagents include halogenating agents like thionyl chloride, phosphorus tribromide, and alkylating agents like alkyl halides.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, and aldehydes.

  • Reduction: : Alcohols, amines, and other reduced derivatives.

  • Substitution: : Halides, alkylated products, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol is used as an intermediate in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group imparts unique properties such as increased stability and lipophilicity, making it valuable in various chemical reactions.

Biology

In biological research, this compound can be used as a probe or a building block for the synthesis of biologically active molecules. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive compounds.

Medicine

In the pharmaceutical industry, this compound can be used as a precursor for the development of new drugs. Its trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.

Industry

In materials science, this compound can be used in the development of advanced materials with unique properties. Its fluorinated structure can contribute to the creation of materials with enhanced thermal stability, chemical resistance, and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenol: : Similar structure but lacks the biphenyl core.

  • 4-(Trifluoromethyl)benzyl alcohol: : Similar functional groups but different core structure.

  • 2,6-Difluorobenzyl alcohol: : Contains fluorine atoms but different positioning and core structure.

Uniqueness

The uniqueness of [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol lies in its combination of the trifluoromethyl group and the biphenyl core, which imparts distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHVFJGWWPIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362707
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-63-2
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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